5-Amino-1-benzylazepan-2-one
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Overview
Description
5-Amino-1-benzylazepan-2-one is a heterocyclic compound that features a seven-membered ring containing nitrogen. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amino group and a benzyl group in its structure makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-benzylazepan-2-one can be achieved through several methods. One common approach involves the reductive amination of 1-benzylazepan-2-one with an appropriate amine source. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another method involves the cyclization of a suitable precursor, such as N-benzyl-2-aminobutyric acid, under acidic or basic conditions. This cyclization can be facilitated by heating the reaction mixture to promote ring closure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactors can enhance reaction efficiency by providing better control over reaction parameters such as temperature and pressure. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-benzylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted azepanones depending on the nucleophile used.
Scientific Research Applications
5-Amino-1-benzylazepan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe to study enzyme-substrate interactions due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-benzylazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepines: These compounds share a similar azepine ring structure but differ in the degree of saturation and substitution patterns.
5-Amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one: This compound has a similar amino group but features a different heterocyclic core and additional nitro groups.
Uniqueness
5-Amino-1-benzylazepan-2-one is unique due to its specific combination of an amino group and a benzyl group on a seven-membered azepine ring. This structural arrangement provides distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C13H18N2O |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
5-amino-1-benzylazepan-2-one |
InChI |
InChI=1S/C13H18N2O/c14-12-6-7-13(16)15(9-8-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 |
InChI Key |
NLFDYRYHAJZPNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(CCC1N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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